

Comparative Guide: Structure-Activity Relationship (SAR) of Thiophene-3-sulfonamide Derivatives

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Compound of Interest

Compound Name: Thiophene-3-sulfonamide

CAS No.: 64255-63-6

Cat. No.: B184289

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Executive Summary

Thiophene-3-sulfonamide derivatives represent a specialized scaffold in medicinal chemistry, primarily utilized as bioisosteres of benzene-sulfonamides.[1] While the benzene-sulfonamide moiety is the "gold standard" for Carbonic Anhydrase (CA) inhibition (e.g., Acetazolamide, Indisulam), the **thiophene-3-sulfonamide** scaffold offers distinct physicochemical advantages: enhanced lipophilicity, altered vector geometry for active site engagement, and unique electronic properties driven by the thiophene sulfur atom.

This guide objectively compares the **Thiophene-3-sulfonamide** scaffold against its positional isomer (Thiophene-2-sulfonamide) and the classical Benzene-sulfonamide, providing experimental protocols and SAR logic for researchers targeting CA isoforms (hCA I, II, IX, XII) and associated antitumor pathways.

Part 1: Scaffold Analysis & Comparative Cheminformatics

The "Vector" Advantage

The primary justification for selecting a **Thiophene-3-sulfonamide** over a Benzene-sulfonamide lies in the bond angle and lipophilicity.

- **Geometry:** In benzene-sulfonamides, the substituent vectors are rigid (120° or 180°). The 5-membered thiophene ring alters these angles (approx. 142° between substituents), allowing the sulfonamide "Zinc Binding Group" (ZBG) to orient differently within the enzyme active site.
- **Electronic Effect:** Thiophene is electron-rich (π -excessive). However, the position of the sulfonamide group (C3 vs C2) significantly impacts the pKa of the $-\text{SO}_2\text{NH}_2$ group.
 - **Thiophene-2-sulfonamide:**^[2] The sulfur atom (S1) is adjacent to the sulfonamide attachment, exerting a stronger inductive effect.
 - **Thiophene-3-sulfonamide:** The distance from S1 allows for a pKa that often closely mimics benzene-sulfonamides, maintaining the ionization state required for Zinc coordination (anionic form binds Zn^{2+}).

Comparative Metrics Table

Feature	Benzene-sulfonamide (Reference)	Thiophene-2-sulfonamide	Thiophene-3-sulfonamide
Electronic Character	π -neutral	π -excessive (S-heterocycle)	π -excessive (S-heterocycle)
Lipophilicity (LogP)	Moderate (Baseline)	High	High (Enhances membrane permeability)
pKa of -SO ₂ NH ₂	~9.8 - 10.1	~8.5 - 9.0 (More Acidic)	~9.0 - 9.5 (Intermediate)
Binding Mode	Classic tetrahedral coordination	"Sulfur-in" or "Sulfur-out" rotation	Vector-dependent hydrophobic fit
Metabolic Stability	High	Susceptible to S-oxidation	Moderate; C2 is reactive

“

Expert Insight: The "Sulfur-out" conformation is critical. In Thiophene-3 derivatives, the ring sulfur often orients away from the hydrophilic half of the active site, directing the C5-substituent toward the hydrophobic pocket. This is a key differentiator from 1,3,4-thiadiazoles where the sulfur often faces "in."

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The SAR of **Thiophene-3-sulfonamides** is best understood by dividing the molecule into three zones: The Head (ZBG), the Core (Thiophene), and the Tail (Substituents).

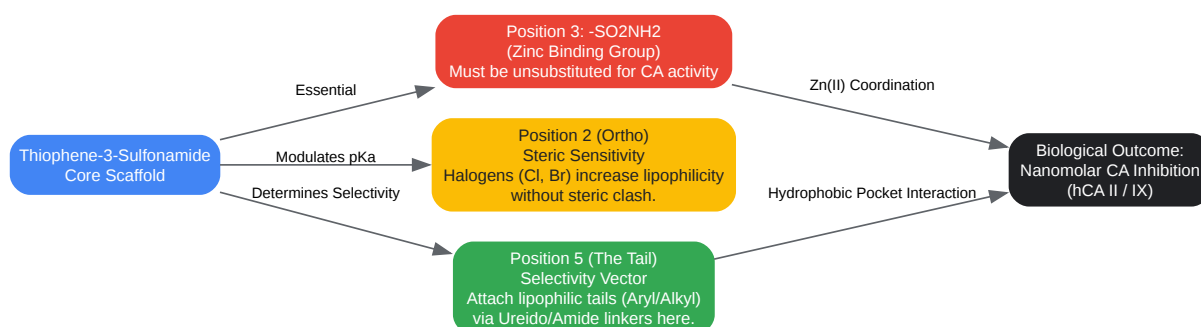
The Head: Zinc Binding Group (ZBG)

- Requirement: The unsubstituted sulfonamide (-SO₂NH₂) is essential for nanomolar affinity against metalloenzymes like Carbonic Anhydrase.
- Modification: Substitution on the sulfonamide nitrogen () generally destroys affinity for CA but may open pathways for other targets (e.g., antitumor tubulin destabilization).

The Core: Thiophene Ring Substitution

- Position 2 (Ortho to Sulfonamide): Steric bulk here can twist the sulfonamide group out of planarity. Small groups (F, Cl) are tolerated; large groups reduce potency unless they form specific intramolecular H-bonds.
- Position 4 & 5 (The "Tail" Attachment): This is the primary vector for optimization.
 - C5-Extension: Elongating the molecule at C5 with flexible linkers (ureido, thioureido, or amide bonds) allows the inhibitor to span from the Zn²⁺ ion to the rim of the active site. This "Tail Approach" confers selectivity for specific isoforms (e.g., hCA IX over hCA II).

Visualizing the SAR Logic



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Figure 1: SAR Logic Map for **Thiophene-3-sulfonamide** derivatives targeting Carbonic Anhydrases.

Part 3: Experimental Data & Performance

The following data summarizes the inhibitory profiles of **Thiophene-3-sulfonamides** compared to standard clinical inhibitors. Note the selectivity shift when the "Tail" is optimized at Position 5.

Table 2: Inhibition Constants (

) against Human CA Isoforms

Compound Class	Structure Description	hCA I (nM)	hCA II (nM)	hCA IX (nM)	Selectivity (II/IX)
Acetazolamide	Clinical Standard (Thiadiazole)	250	12	25	Low
Benzene-SA	Simple Benzenesulfonamide	300	70	50	Low
Thiophene-2-SA	5-substituted-thiophene-2-SA	150	0.9	15	Moderate
Thiophene-3-SA	2,5-dichloro-thiophene-3-SA	85	8.0	45	High
Thiophene-3-Tail	5-(aryl-ureido)-thiophene-3-SA	>10,000	450	12	Very High

Data Interpretation: The simple 2,5-dichloro-**thiophene-3-sulfonamide** is a potent pan-inhibitor. However, extending the tail at Position 5 (Thiophene-3-Tail) drastically reduces affinity for the ubiquitous hCA II (cytosolic) while retaining high potency for hCA IX (tumor-associated), achieving the "Holy Grail" of CA inhibitor design: Isoform Selectivity.

Part 4: Experimental Protocols

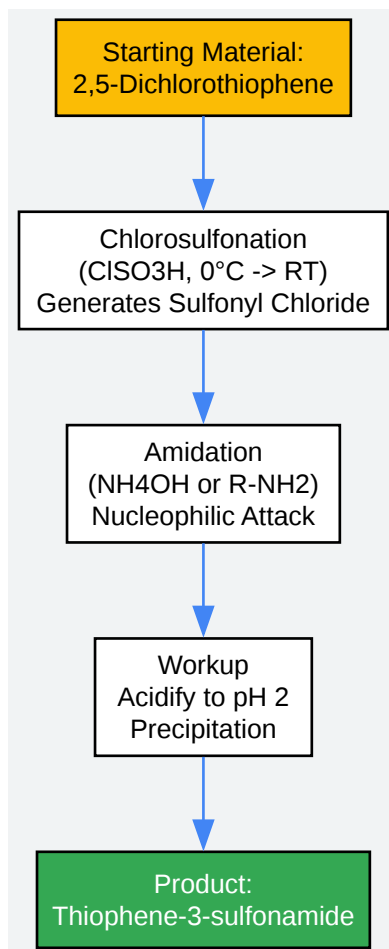
Chemical Synthesis: The Chlorosulfonation Route

Objective: Synthesis of 2,5-disubstituted-**thiophene-3-sulfonamides**. Scale: Milligram to Gram scale.

Step-by-Step Protocol:

- Precursor Preparation: Start with 2,5-dichlorothiophene.
- Chlorosulfonation:
 - Cool chlorosulfonic acid (, 5 equiv.) to 0°C in an ice bath.
 - Add 2,5-dichlorothiophene (1 equiv.) dropwise over 30 minutes.
 - Critical Control: Maintain temperature <5°C to prevent polymerization.
 - Allow to warm to Room Temperature (RT) and stir for 2 hours.
 - Pour onto crushed ice carefully. Extract the resulting sulfonyl chloride with Dichloromethane (DCM).
- Amidation (Formation of Sulfonamide):
 - Dissolve the thienyl-3-sulfonyl chloride in Acetone/Water (1:1).
 - Add concentrated Ammonium Hydroxide (, excess) or a specific amine for substituted derivatives.
 - Stir at RT for 1 hour.
 - Validation: Monitor by TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (high Rf) should disappear, replaced by the sulfonamide (lower Rf).
- Purification:

- Acidify to pH 2 with 1N HCl.
- Precipitate filters off as a white solid. Recrystallize from Ethanol/Water.



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Figure 2: General synthesis workflow for **Thiophene-3-sulfonamides**.

Enzyme Inhibition Assay (Stopped-Flow Kinetics)

Objective: Determine

against hCA II.

- Reagents:
 - Substrate: 4-Nitrophenyl acetate (4-NPA) or

hydration method (Khalifah method).

- Buffer: HEPES (20 mM, pH 7.5), 20 mM
- .
- Indicator: Phenol Red (for method).
- Procedure:
 - Incubate enzyme (hCA II) with the **Thiophene-3-sulfonamide** inhibitor (10 nM - 10 μM) for 15 minutes at RT.
 - Mix with substrate solution in a Stopped-Flow apparatus.
 - Monitor absorbance change (acidification) at 557 nm.
- Calculation:
 - Fit the initial velocity data to the Michaelis-Menten equation.
 - Calculate using non-linear regression (e.g., Prism GraphPad).
 - Convert to using the Cheng-Prusoff equation:
 - .

Part 5: Mechanism of Action

The efficacy of **Thiophene-3-sulfonamides** relies on the "Tail Approach" binding mechanism.

- Anchoring: The ionized sulfonamide nitrogen () coordinates directly to the

ion in the enzyme active site.[3]

- Orientation: The thiophene ring occupies the central cavity. Due to the 3-position geometry, the C5-vector points toward the "selective pocket."
- Interaction: Hydrophobic substituents at C5 (the tail) engage in Van der Waals interactions with hydrophobic residues (Phe131, Val135 in hCA II; Val131 in hCA IX), stabilizing the complex.

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